Acetaminosalol

Description

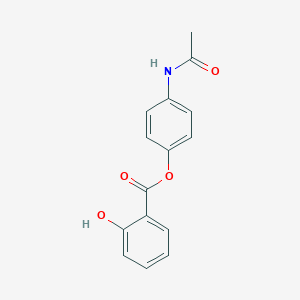

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIVLKQFJBFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045865 | |

| Record name | Acetaminosalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-57-0 | |

| Record name | Acetaminosalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminosalol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetaminosalol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaminosalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaminosalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOSALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J7H54KMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Acetaminosalol Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminosalol, with the chemical name 4-Acetamidophenyl 2-hydroxybenzoate, is an ester of salicylic acid and paracetamol.[1] Historically marketed under brand names such as Salophen, it has been utilized for its analgesic, antipyretic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound crystals, offering valuable data and experimental methodologies for professionals in drug development and scientific research.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₄ | [1] |

| Molecular Weight | 271.272 g·mol⁻¹ | [1] |

| Appearance | Crystals | [2] |

| Melting Point | 187 °C | [2] |

| Density | 1.327 g/cm³ | [1] |

| Flash Point | 241.9 °C | [1] |

| log P | 2.562 | [1] |

| Acidity (pKa) | 7.874 | [1] |

| Basicity (pKb) | 6.123 | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Cold Water | Practically insoluble | [2] |

| Warm Water | More soluble | [2] |

| Petroleum Ether | Practically insoluble | [2] |

| Alcohol | Soluble | [2] |

| Ether | Soluble | [2] |

| Benzene | Soluble | [2] |

Crystallography and Polymorphism

While extensive research exists on the polymorphism of its parent compound, paracetamol (acetaminophen), which is known to exist in multiple crystalline forms (monoclinic, orthorhombic, and an unstable form), specific studies on the polymorphic forms of this compound are not widely reported in the literature.[3][4][5] The crystalline form of this compound is typically obtained through recrystallization from hot ethanol.[2] Further investigation into the potential polymorphism of this compound could be a valuable area of research, as different polymorphs can significantly impact a drug's stability, solubility, and bioavailability.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| FT-IR (cm⁻¹) | ~3000-3100 (=C-H stretch, Aromatic), ~1735-1750 (C=O stretch, Ester), ~1650 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II), 1450-1600 (C=C stretch, Aromatic), 1210-1260 (C-O stretch, Ester/Phenol) | [2] |

| UV-Vis (λmax) | ~243 nm (for the paracetamol moiety) | [2][7] |

| ¹H-NMR (ppm) | Distinct signals for aromatic protons, acetyl protons, and amide proton are expected. | [2] |

| ¹³C-NMR (ppm) | Resonances corresponding to carbonyl carbons (ester and amide), aromatic carbons, and the methyl carbon of the acetyl group are expected. | [8][9] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of this compound crystals.

Crystallization

Objective: To obtain purified crystals of this compound.

Methodology (Recrystallization from Hot Ethanol):

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at a suitable temperature.[2]

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify the polymorphic form of this compound.

Methodology (Powder XRD):

-

A finely ground powder of the this compound crystals is packed into a sample holder.

-

The sample is mounted in an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phase by comparing it to known patterns in databases like the ICDD PDF database.[10][11]

Thermal Analysis

Objective: To characterize the thermal properties of this compound crystals, such as melting point and decomposition temperature.

Methodology (Differential Scanning Calorimetry - DSC):

-

A small, accurately weighed amount of the this compound crystal sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks in the DSC thermogram.[12][13]

Methodology (Thermogravimetric Analysis - TGA):

-

A small, accurately weighed amount of the this compound crystal sample is placed in a tared TGA pan.

-

The pan is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss events, such as the loss of solvent or decomposition, are recorded, providing information about the thermal stability of the compound.[13][14]

Spectroscopic Analysis

Objective: To confirm the chemical structure and purity of this compound.

Methodology (Fourier-Transform Infrared Spectroscopy - FT-IR):

-

A small amount of the this compound crystal sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the crystal is placed directly on the ATR crystal.

-

The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[15][16]

Methodology (Nuclear Magnetic Resonance - NMR Spectroscopy):

-

A small amount of the this compound crystal sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the molecular structure.[17][18][19]

Methodology (UV-Visible Spectroscopy):

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined.[20][21]

Mandatory Visualization

Metabolic Pathway of this compound

This compound acts as a prodrug and is hydrolyzed in the body to its active components: salicylic acid and paracetamol (acetaminophen). The subsequent metabolic pathway of paracetamol is well-established and involves several enzymatic reactions primarily in the liver.

Caption: Metabolic pathway of this compound.

Experimental Workflow for Physicochemical Characterization

The logical flow for a comprehensive physicochemical characterization of this compound crystals is depicted below.

Caption: Experimental workflow for characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 118-57-0 | Benchchem [benchchem.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations - Arabian Journal of Chemistry [arabjchem.org]

- 8. hmdb.ca [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. aab-ir.ro [aab-ir.ro]

- 16. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hmdb.ca [hmdb.ca]

- 18. chemistry.utah.edu [chemistry.utah.edu]

- 19. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In Vitro Hydrolytic Degradation Pathway of Acetaminosalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminosalol, an ester of salicylic acid and paracetamol, undergoes hydrolytic degradation in vitro, a process of significant interest in pharmaceutical stability studies. This technical guide provides a comprehensive overview of the hydrolytic degradation pathway of this compound, detailing the experimental protocols for its investigation and presenting available kinetic data for its degradation products. The primary degradation pathway involves the cleavage of the ester bond to yield salicylic acid and paracetamol. Paracetamol can further degrade to p-aminophenol under hydrolytic stress. This document outlines methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products using high-performance liquid chromatography (HPLC).

Introduction

This compound was historically used as an analgesic and antiseptic.[1] Its structure, being an ester of two active pharmaceutical ingredients, salicylic acid and paracetamol, makes it susceptible to hydrolysis.[1][2] Understanding the in vitro hydrolytic degradation of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This guide details the degradation pathways, provides experimental protocols for stress testing, and summarizes relevant analytical procedures and kinetic data.

Hydrolytic Degradation Pathway

The in vitro hydrolytic degradation of this compound is primarily influenced by pH and temperature. The central mechanism is the cleavage of the ester linkage, which can be catalyzed by both acid and base.

Primary Degradation:

Under aqueous conditions, particularly in warm alkaline solutions, this compound hydrolyzes to form salicylic acid and paracetamol (acetaminophen).[1][3]

Secondary Degradation:

One of the primary degradation products, paracetamol, can undergo further hydrolysis, especially under acidic conditions, to yield p-aminophenol and acetic acid.[4][5][6]

The following diagram illustrates the hydrolytic degradation pathway of this compound.

Quantitative Data on Degradation

Table 1: Summary of Hydrolysis Kinetics for Paracetamol

| Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| 0.5 M HCl | 70 | 5.027 x 10⁻³ min⁻¹ | - | [7] |

| 0.5 M HCl | 80 | 8.522 x 10⁻³ min⁻¹ | - | [7] |

| 0.5 M HCl | 90 | 1.860 x 10⁻² min⁻¹ | - | [7] |

| 0.5 M HCl | 100 | 3.276 x 10⁻² min⁻¹ | - | [7] |

| Acidic Media | 50 | 8.9 x 10⁻⁴ min⁻¹ | - | [5] |

| Acidic Media | 60 | 2.16 x 10⁻³ min⁻¹ | - | [5] |

| Acidic Media | 70 | 4.21 x 10⁻³ min⁻¹ | - | [5] |

| Acidic Media | 80 | 6.26 x 10⁻³ min⁻¹ | - | [5] |

| Acidic Media | 90 | 1.46 x 10⁻² min⁻¹ | - | [5] |

Table 2: Summary of Hydrolysis Kinetics for Acetylsalicylic Acid (Aspirin)

| Condition | Temperature (°C) | Half-life (t½) (hours) | Reference |

| Phosphate Buffer (pH 7.4) | Not Specified | 537.21 ± 8.42 | [2] |

| Boric Acid Buffer (pH 10.4) | Not Specified | 256.67 ± 2.35 | [2] |

| Britton-Robinson Buffer (pH 1.81) | 50 | - (4% hydrolysis in 60 min) | [8] |

| Britton-Robinson Buffer (pH 11.98) | 50 | - (15% hydrolysis in 60 min) | [8] |

| Britton-Robinson Buffer (pH 11.98) | 80 | - (85% hydrolysis in 60 min) | [8] |

| Britton-Robinson Buffer (pH 11.98) | 90 | - (96% hydrolysis in 60 min) | [8] |

Experimental Protocols

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance.

Objective: To induce the degradation of this compound under various stress conditions to identify degradation products and pathways.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or for a longer duration.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

If degradation is too rapid, consider using milder conditions (lower temperature or lower base concentration). If no degradation is observed, use 1 M NaOH.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

-

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. The following is a synthesized protocol based on methods developed for its components.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound, salicylic acid, paracetamol, and p-aminophenol.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | A mixture of methanol, water, and glacial acetic acid (e.g., 35:63:2 v/v/v). The ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 275 nm (or use PDA to monitor multiple wavelengths) |

| Injection Volume | 10-20 µL |

| Run Time | Sufficient to allow elution of all components (e.g., 15 minutes). |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualization of Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

Conclusion

The in vitro hydrolytic degradation of this compound proceeds through the cleavage of its ester bond to form salicylic acid and paracetamol, with paracetamol potentially degrading further to p-aminophenol. The rate and extent of this degradation are significantly influenced by pH and temperature. This technical guide provides a framework for researchers to investigate the stability of this compound through forced degradation studies and to quantify the parent drug and its degradation products using a stability-indicating HPLC method. While specific kinetic data for this compound is an area for future research, the information presented here on its degradation products offers valuable insights for formulation development and stability assessment.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. An effective and stability-indicating method development and optimization utilizing the Box-Behnken design for the simultaneous determination of acetaminophen, caffeine, and aspirin in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Study of Paracetamol Hydrolysis: Evaluating of the Voltammetric Data | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the rate constants and activation energy of acetaminophen hydrolysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Historical Therapeutic Applications of Salophen (Acetaminosalol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salophen, chemically known as Acetaminosalol, was a pharmaceutical agent introduced by Bayer in the late 19th and early 20th centuries.[1] It was developed as a therapeutic alternative to salicylic acid, aiming to mitigate the gastric side effects associated with salicylate therapy. This technical guide provides a comprehensive overview of the historical therapeutic applications of Salophen, focusing on its use as an analgesic, antipyretic, anti-inflammatory, and intestinal antiseptic agent. The document details its mechanism of action as a prodrug, historical dosages, clinical efficacy as reported in late 19th-century medical literature, and its perceived safety profile compared to its contemporaries. All quantitative data from historical sources are summarized in structured tables, and key experimental and clinical methodologies of the era are described. Signaling pathways and logical relationships are visualized using Graphviz diagrams to provide a clearer understanding for a modern scientific audience.

Introduction: The Quest for a Safer Salicylate

The late 19th century was a period of significant advancement in medicinal chemistry, driven by the desire to improve upon existing remedies.[1] Salicylic acid, a potent analgesic and antipyretic, was widely used but notorious for causing gastric irritation.[1] This led to a search for derivatives that would retain the therapeutic benefits of salicylic acid while being better tolerated by patients. Salophen emerged from this research as a promising alternative.

Marketed by Bayer, Salophen is the esterification product of salicylic acid and paracetamol (acetaminophen).[1][2] It was also known by the name Phenetsal.[1] The core concept behind its design was that it would pass through the stomach intact and only break down into its active components—salicylic acid and paracetamol—in the alkaline environment of the intestines.[2] This targeted delivery was intended to prevent the direct contact of salicylic acid with the gastric mucosa, thereby reducing gastrointestinal side effects.

Chemical Properties and Synthesis

-

Chemical Name: 4-Acetamidophenyl 2-hydroxybenzoate

-

Molecular Formula: C₁₅H₁₃NO₄[2]

-

Molecular Weight: 271.27 g/mol

-

Appearance: A white, tasteless crystalline powder. Its lack of taste was considered a significant advantage for administration.[2]

-

Solubility: Practically insoluble in cold water, but more soluble in warm water. It is soluble in alcohol and ether.

-

Synthesis: The synthesis of Salophen involves the esterification of salicylic acid with paracetamol.

Mechanism of Action: A Prodrug Approach

Salophen functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to produce the active therapeutic compounds. In the alkaline environment of the small intestine, Salophen is hydrolyzed into its two constituent molecules: salicylic acid and p-acetamidophenol (paracetamol).[2]

This metabolic pathway was considered a key advantage over other intestinal antiseptics of the time, such as salol (phenyl salicylate), which released phenol, a more toxic compound.

Historical Therapeutic Applications and Efficacy

Salophen was primarily used for its analgesic, antipyretic, anti-inflammatory, and intestinal antiseptic properties.

Antirheumatic and Analgesic Effects

Salophen was widely promoted as a substitute for salicylic acid in the treatment of acute articular rheumatism. Historical clinical reports suggest it was effective in reducing pain, swelling, and fever associated with the condition.

A notable study published in 1896 by Harry S. Pearse, M.D., detailed the treatment of 30 cases of acute articular rheumatism with Salophen. The key findings from this study are summarized in the table below.

| Parameter | Value |

| Number of Patients | 30 |

| Dosage | 10 to 15 grains (approximately 650 to 975 mg) |

| Frequency | Every 2 to 3 hours |

| Typical Daily Dose | 60 to 90 grains (approximately 3.9 to 5.85 grams) |

| Average Duration of Treatment | 4 to 10 days |

| Reported Efficacy | Rapid relief of pain and reduction of swelling |

| Reported Side Effects | None noted in this case series |

Source: Pearse, H. S. (1896). Salophen in Acute Articular Rheumatism.

Another report from 1897 by M. L. Galliard in La Presse Medicate described the use of Salophen in fifteen cases of various types of rheumatism. The dosage used was ninety grains (approximately 5.85 grams) administered in six doses in starch wafers. The report noted that the drug was "always well borne" with no malaise, nausea, vertigo, or ringing in the ears. However, it was also stated that in equal doses, Salophen was "a little less rapidly efficacious than sodium salicylate" and that it "failed in chronic polyarticular rheumatism."

Intestinal Antiseptic

Salophen was also employed as an intestinal antiseptic, a common therapeutic strategy in the late 19th and early 20th centuries for various gastrointestinal ailments believed to be caused by "intestinal fermentation" or bacterial infections. It was considered a safer alternative to salol (phenyl salicylate), another intestinal antiseptic, because its breakdown did not produce toxic phenol.

Historical texts suggest its use in conditions such as typhoid fever and cholera. An 1892 publication by W.H. Schieffelin & Co. mentions the use of Salophen in typhoid fever. While specific efficacy data from controlled trials of that era is lacking, its use was based on the principle of releasing salicylic acid, a known antiseptic, directly into the intestines.

| Application | Dosage | Notes |

| Intestinal Antiseptic | 15 to 30 grains (approximately 975 mg to 1.95 grams) | Administered in divided doses throughout the day. |

| Typhoid Fever | 15 grains (approximately 975 mg) | Mentioned in historical medical literature as a therapeutic approach. |

Source: Historical medical texts and formularies from the late 19th and early 20th centuries.

Historical Experimental and Clinical Protocols

The clinical evaluation of drugs in the late 19th and early 20th centuries largely relied on observational case studies and the clinical experience of physicians. The concept of the randomized, controlled clinical trial was not yet established.

The "experimental protocol" for the evaluation of Salophen, as exemplified by the work of Dr. Pearse, typically involved the following steps:

-

Patient Selection: Patients presenting with clear symptoms of a specific ailment, such as acute articular rheumatism, were selected for treatment.

-

Administration of the Drug: Salophen was administered, often in powder form enclosed in wafers or sachets to mask any taste, although Salophen was noted to be tasteless.

-

Dosage Regimen: The dosage was determined by the physician based on the severity of the symptoms and was often adjusted as the patient's condition changed.

-

Clinical Observation: The physician would closely monitor the patient for changes in their condition, including reduction in fever (measured with a clinical thermometer), decrease in pain and swelling (assessed by physical examination and patient reporting), and the appearance of any adverse effects.

-

Reporting: The findings were then documented as a case series and often published in medical journals to be shared with the broader medical community.

Safety and Tolerability

A significant marketing and clinical advantage of Salophen was its reported safety and good tolerability, especially concerning the gastrointestinal system. Historical accounts frequently emphasize the absence of the gastric irritation, nausea, and tinnitus that were common with high doses of salicylic acid and its sodium salt.

The 1896 report by Dr. Pearse on 30 cases of acute articular rheumatism explicitly states that no adverse effects were observed. The 1897 report by Dr. Galliard also highlights its good tolerability.

The perceived safety of Salophen was attributed to its prodrug nature, which spared the stomach from direct exposure to salicylic acid. The breakdown products, salicylic acid and paracetamol, were both well-established therapeutic agents.

Conclusion

Salophen (this compound) represents a significant step in the late 19th-century endeavor to improve drug safety and efficacy. By employing a prodrug strategy, it successfully addressed the significant problem of gastric intolerance associated with salicylic acid. Historical clinical reports, though lacking the rigor of modern clinical trials, consistently point to its effectiveness as an antirheumatic, analgesic, and antipyretic agent, with a favorable safety profile for its time. Its use as an intestinal antiseptic, while less well-documented quantitatively, was based on sound therapeutic principles of the era. This historical perspective on Salophen offers valuable insights into the evolution of pharmaceutical development and the enduring quest for targeted and well-tolerated therapies.

References

In-Depth Technical Guide to the Structural Elucidation of Acetaminosalol (CAS Number: 118-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Acetaminosalol (CAS No. 118-57-0), a compound historically known for its analgesic, antipyretic, and anti-inflammatory properties. This document details the key physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents an analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the compound's structure, a logical experimental workflow, and a putative signaling pathway of its active metabolites, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction

This compound, also known by trade names such as Salophen and Phenetsal, is the ester formed from salicylic acid and paracetamol (acetaminophen).[1][2] With the chemical formula C₁₅H₁₃NO₄, it was historically marketed as a safer alternative to salicylic acid for treating conditions like acute rheumatism and also used as an intestinal antiseptic.[1][2] this compound functions as a prodrug, remaining inactive until it is hydrolyzed in the intestines into its constituent active metabolites: salicylic acid and paracetamol.[1][2] This targeted release mechanism was designed to minimize the gastric irritation associated with salicylic acid.

The structural elucidation of this compound is crucial for its unambiguous identification, purity assessment, and for understanding its structure-activity relationship. This guide will systematically present the data and methodologies required for its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118-57-0 | [1] |

| Molecular Formula | C₁₅H₁₃NO₄ | [2] |

| Molecular Weight | 271.27 g/mol | [2] |

| Melting Point | 187 °C | [3] |

| Appearance | Crystalline solid | [4][5] |

| Solubility | Practically insoluble in cold water and petroleum ether; more soluble in warm water; soluble in alcohol, ether, and benzene. | [4][5] |

| IUPAC Name | 4-acetamidophenyl 2-hydroxybenzoate | [2] |

Experimental Protocols

Synthesis of this compound (4-Acetamidophenyl 2-hydroxybenzoate)

The synthesis of this compound is achieved through the esterification of paracetamol with salicylic acid. A general laboratory-scale procedure is detailed below, based on established principles of ester synthesis.[6]

Reagents and Materials:

-

Paracetamol (4-hydroxyacetanilide)

-

Salicylic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Activation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid (1.0 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to form salicylol chloride. Remove the excess thionyl chloride under reduced pressure. Alternatively, use a coupling agent like DCC in an anhydrous solvent.

-

Esterification: Dissolve the resulting salicylol chloride in an anhydrous solvent such as DCM or THF. In a separate flask, dissolve paracetamol (1.0 equivalent) in the same anhydrous solvent containing a base like pyridine or triethylamine (1.1 equivalents) to act as a nucleophile and acid scavenger.

-

Reaction: Slowly add the salicylol chloride solution to the paracetamol solution at 0 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to remove unreacted salicylic acid and acidic byproducts) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound crystals.[4][5]

-

Characterization: Confirm the identity and purity of the synthesized compound by measuring its melting point and acquiring its spectroscopic data (NMR, FT-IR, MS).

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Presentation and Structural Elucidation

The structure of this compound is confirmed by a combination of spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are presented in Tables 2 and 3, based on the analysis of its constituent parts and related structures.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Phenolic -OH |

| ~9.9 | Singlet | 1H | Amide N-H |

| ~8.0 | Doublet of doublets | 1H | Aromatic H (adjacent to carboxyl) |

| ~7.6 | Doublet | 2H | Aromatic H (ortho to -NHAc) |

| ~7.5 | Triplet | 1H | Aromatic H |

| ~7.2 | Doublet | 2H | Aromatic H (ortho to -O-ester) |

| ~7.1 | Doublet | 1H | Aromatic H |

| ~6.9 | Triplet | 1H | Aromatic H |

| ~2.1 | Singlet | 3H | Acetyl -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Amide C=O |

| ~165.0 | Ester C=O |

| ~161.0 | Aromatic C (attached to -OH) |

| ~145.0 | Aromatic C (attached to -O-ester) |

| ~136.0 | Aromatic C-H |

| ~134.0 | Aromatic C (attached to -NHAc) |

| ~130.0 | Aromatic C-H |

| ~127.0 | Aromatic C (attached to ester C=O) |

| ~124.0 | Aromatic C-H |

| ~122.0 | Aromatic C-H |

| ~120.0 | Aromatic C-H |

| ~118.0 | Aromatic C-H |

| ~24.0 | Acetyl -CH₃ |

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups in this compound. The characteristic absorption bands are summarized in Table 4.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| ~3300 | Medium | N-H stretch (amide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1660 | Strong | C=O stretch (amide I) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1540 | Medium | N-H bend (amide II) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 271 | [M]⁺, Molecular ion |

| 151 | Fragment corresponding to paracetamol moiety |

| 121 | Fragment corresponding to salicylic acid moiety |

| 109 | Fragment from paracetamol moiety |

| 93 | Fragment from salicylic acid moiety |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS 118-57-0).

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Putative Signaling Pathway of this compound Metabolites

Caption: Putative signaling pathway of this compound's active metabolites.

Conclusion

The structural elucidation of this compound (CAS 118-57-0) is readily achievable through a combination of synthesis and modern spectroscopic techniques. This guide has provided a detailed framework for its preparation and characterization, including tabulated physicochemical and spectroscopic data, and comprehensive experimental protocols. The provided visualizations offer a clear representation of its chemical structure, the logical flow of its synthesis and analysis, and the biological pathways of its active metabolites. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

In Vivo Conversion of Acetaminosalol to Salicylic Acid and Paracetamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminosalol, also known as salophen, is a synthetically derived mutual prodrug of salicylic acid and paracetamol. Historically used for its analgesic and antipyretic properties, it provides a unique case study in drug delivery and metabolism. This technical guide offers an in-depth exploration of the in vivo conversion of this compound into its active metabolites, salicylic acid and paracetamol. The guide details the metabolic pathways, presents hypothetical pharmacokinetic data for illustrative purposes due to the absence of specific in vivo studies on this compound, and provides comprehensive experimental protocols for the analysis of its metabolites. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound (4-acetamidophenyl 2-hydroxybenzoate) is an ester formed from salicylic acid and paracetamol (acetaminophen).[1][2] It was historically marketed under the brand name Salophen by Bayer as an analgesic, antipyretic, and intestinal antiseptic.[1][2] The rationale behind its design as a mutual prodrug is to deliver both therapeutic agents to the systemic circulation following oral administration, potentially mitigating some of the gastrointestinal side effects associated with salicylic acid. This document serves as a technical resource for researchers interested in the metabolism and analysis of this compound and similar compounds.

In Vivo Metabolism of this compound

The primary mechanism for the bioactivation of this compound is hydrolysis of the ester linkage, which occurs predominantly in the small intestine.[3] This enzymatic cleavage releases equimolar amounts of salicylic acid and paracetamol.

Enzymatic Hydrolysis

The hydrolysis of this compound is catalyzed by carboxylesterases, which are abundant in the small intestine.[3] The alkaline environment of the intestines facilitates this enzymatic reaction.[1][2]

Metabolic Fate of Salicylic Acid and Paracetamol

Once released, salicylic acid and paracetamol are absorbed and undergo their respective, well-documented metabolic pathways.

-

Salicylic Acid: Primarily metabolized in the liver through conjugation with glycine to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides. A small fraction is hydroxylated to gentisic acid.

-

Paracetamol: Also primarily metabolized in the liver. The main pathways are glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione.

The metabolic pathway of this compound is depicted in the following diagram:

Pharmacokinetic Data

A comprehensive search of scientific literature did not yield any specific in vivo pharmacokinetic studies for this compound that report plasma concentrations of the parent drug and its metabolites over time. This is likely due to the compound's historical use, predating modern pharmacokinetic analysis techniques.

To provide a quantitative perspective, the following tables present hypothetical pharmacokinetic data for salicylic acid and paracetamol following the oral administration of a dose of this compound that would theoretically yield equimolar amounts of 500 mg of paracetamol and 454 mg of salicylic acid. This data is derived from published pharmacokinetic parameters for the individual drugs and assumes complete and rapid hydrolysis of this compound in the small intestine. This data is for illustrative purposes only and should not be considered as experimentally verified for this compound.

Table 1: Hypothetical Plasma Concentrations of Salicylic Acid and Paracetamol After Oral this compound Administration

| Time (hours) | Salicylic Acid (µg/mL) | Paracetamol (µg/mL) |

| 0.5 | 15 | 10 |

| 1 | 30 | 18 |

| 2 | 45 | 15 |

| 4 | 35 | 8 |

| 8 | 15 | 2 |

| 12 | 5 | 0.5 |

| 24 | <1 | <0.1 |

Table 2: Hypothetical Pharmacokinetic Parameters of Salicylic Acid and Paracetamol After Oral this compound Administration

| Parameter | Salicylic Acid | Paracetamol |

| Cmax (µg/mL) | 45 | 18 |

| Tmax (hours) | 2 | 1 |

| AUC (µg·h/mL) | 250 | 70 |

| t½ (hours) | 3-4 | 2-3 |

Experimental Protocols

The following is a detailed protocol for the simultaneous determination of salicylic acid and paracetamol in plasma, adapted from various published high-performance liquid chromatography (HPLC) methods.

Sample Preparation

-

Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation: To 200 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., 5-fluorosalicylic acid at 10 µg/mL).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial for analysis.

HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient or isocratic elution. A typical isocratic mobile phase could be 70:30 (v/v) A:B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 nm.

-

Column Temperature: 30°C.

Method Validation

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

The experimental workflow is summarized in the diagram below:

Conclusion

This compound serves as a classic example of a mutual prodrug, effectively delivering salicylic acid and paracetamol through in vivo hydrolysis. While specific pharmacokinetic data for this compound is lacking in the modern scientific literature, the well-established metabolic pathways of its constituent drugs and available analytical methodologies provide a solid framework for its study. This technical guide has outlined the core principles of this compound's in vivo conversion and provided detailed protocols and visualizations to aid researchers in this field. Further in vivo studies are warranted to fully characterize the pharmacokinetic profile of this historical pharmaceutical agent.

References

- 1. Metabolism and pharmacokinetics of phenelzine: lack of evidence for acetylation pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of phenstatin: potential pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Acetaminosalol: A Technical Guide to its Biotransformation and Fate

For Immediate Release

This technical guide provides an in-depth exploration of the biotransformation and metabolic fate of Acetaminosalol, a compound designed for targeted delivery of its therapeutic constituents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering a comprehensive overview of the metabolic pathways, quantitative data from a chemically similar compound, and detailed experimental methodologies.

Introduction

This compound is an ester conjugate of salicylic acid and paracetamol (acetaminophen). As a prodrug, it is designed to pass through the upper gastrointestinal tract intact, undergoing hydrolysis in the intestine to release its two active components. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing potential gastrointestinal side effects associated with direct administration of its constituent drugs. Understanding the biotransformation and metabolic fate of this compound is crucial for its development and clinical application.

Biotransformation of this compound

The primary step in the biotransformation of this compound is its hydrolysis into salicylic acid and paracetamol. This process is catalyzed by intestinal esterases, particularly carboxylesterases, which are abundant in the small intestine.[1]

Hydrolysis of this compound

The ester linkage in this compound is cleaved by intestinal esterases, yielding equimolar amounts of salicylic acid and paracetamol.[1] This enzymatic hydrolysis is the rate-limiting step in the release of the active compounds.

References

Solubility profile of Acetaminosalol in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminosalol, a compound historically used for its analgesic and antipyretic properties, is an ester formed from salicylic acid and paracetamol.[1][2] Understanding its solubility is crucial for any modern re-evaluation of its pharmaceutical potential, including formulation development and bioavailability studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents. Due to the historical nature of the compound, quantitative solubility data is scarce in modern literature. Therefore, this guide also furnishes a detailed, adaptable experimental protocol for the determination of Acetaminosallo's solubility using the established shake-flask method coupled with UV-Vis spectrophotometry. Furthermore, the key hydrolytic degradation pathway of this compound is illustrated.

Introduction

This compound, also known as p-acetamidophenyl salicylate or by the trade name Salophen, was introduced in the late 19th and early 20th centuries.[1] It acts as a prodrug, breaking down in the intestines into its active constituents: salicylic acid and paracetamol (acetaminophen).[1] This mode of action was intended to reduce the gastric irritation associated with salicylic acid. While the compound has largely been superseded by modern pharmaceuticals, its chemical properties, particularly its solubility, remain of interest for historical and research purposes.

Solubility Profile

Comprehensive searches of chemical and pharmaceutical literature, including historical archives, have yielded primarily qualitative solubility data for this compound. No specific quantitative values (e.g., in g/100 mL or molarity at specified temperatures) were found in the available resources. The known solubility characteristics are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description |

| Polar Protic | Cold Water | Practically Insoluble |

| Warm Water | More Soluble | |

| Alcohols (e.g., Ethanol) | Soluble | |

| Polar Aprotic | Ether | Soluble |

| Non-Polar | Benzene | Soluble |

| Petroleum Ether | Practically Insoluble | |

| Aqueous Alkaline | Alkaline Solutions | Soluble with decomposition |

Note: The term "soluble" in historical contexts is often not precisely defined and should be interpreted with caution. Experimental determination is recommended for precise quantification.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of this compound's solubility in a given solvent, employing the widely accepted shake-flask method followed by quantification using UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (pure substance)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Tightly stopper the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A 24 to 48-hour period is generally recommended.

Step 2: Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the incubator for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

Step 3: Quantification by UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across a relevant UV range.

-

Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of this compound in the saturated solution using the equation from the calibration curve and accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Chemical Stability: Hydrolysis Pathway

In an aqueous alkaline environment, such as that found in the intestines, this compound undergoes hydrolysis. This chemical reaction breaks the ester bond, releasing its two active components: salicylic acid and paracetamol. This is the fundamental mechanism of its action as a prodrug.

Caption: Hydrolytic degradation pathway of this compound.

Conclusion

References

An In-depth Technical Guide on the Early Synthesis Methods of p-Acetamidophenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for p-acetamidophenyl salicylate, a compound of interest in pharmaceutical development. The document details plausible reaction pathways based on established, historical synthetic methodologies, offering detailed experimental protocols and quantitative data for the synthesis of its precursors. Visual diagrams are included to elucidate the logical workflow of the proposed synthesis.

Introduction

p-Acetamidophenyl salicylate, also known as phenetsal, is an ester formed from p-acetamidophenol (paracetamol) and salicylic acid. Its synthesis relies on the principles of esterification, a fundamental reaction in organic chemistry. Early methods for the synthesis of similar esters provide a strong foundation for proposing the effective routes to this target molecule. This guide will focus on a plausible and historically significant method analogous to those used for similar salicylate esters.

Proposed Early Synthesis Method: Phosphorus Oxychloride-Mediated Esterification

One of the most established early methods for the synthesis of phenyl salicylates involves the use of phosphorus oxychloride as a condensing agent. This method, well-documented for the preparation of various substituted phenyl salicylates, provides a direct and efficient route for the esterification of a phenol with a carboxylic acid.

The proposed reaction for the synthesis of p-acetamidophenyl salicylate proceeds as follows:

This reaction is predicated on the activation of the carboxylic acid group of salicylic acid by phosphorus oxychloride, forming a more reactive intermediate that is readily attacked by the phenolic hydroxyl group of p-acetamidophenol.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis of p-acetamidophenyl salicylate using the phosphorus oxychloride method.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the necessary precursors, p-acetamidophenol and salicylic acid, based on common early laboratory methods. A plausible protocol for the final esterification step is also provided, adapted from established procedures for similar compounds.[1]

Synthesis of p-Acetamidophenol (Paracetamol)

p-Acetamidophenol is synthesized via the acetylation of p-aminophenol using acetic anhydride.

Methodology:

-

In a flask, combine p-aminophenol and a suitable solvent such as water or a mixture of water and acetic acid.

-

Add acetic anhydride to the mixture, typically in a slight molar excess.

-

The reaction can be catalyzed by the addition of a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture gently, for instance, in a water bath, for a short period.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crude p-acetamidophenol by filtration.

-

Purify the product by recrystallization from hot water to obtain pure p-acetamidophenol.

Synthesis of Salicylic Acid

While salicylic acid was historically obtained from natural sources, the Kolbe-Schmitt reaction became a prominent industrial synthesis method.

Methodology:

-

Sodium phenoxide is prepared by treating phenol with sodium hydroxide.

-

The dry sodium phenoxide is heated under pressure with carbon dioxide.

-

The reaction mixture is then treated with sulfuric acid to precipitate the salicylic acid.

-

The crude salicylic acid is collected by filtration and can be purified by recrystallization from hot water.

Synthesis of p-Acetamidophenyl Salicylate

This protocol is adapted from the established synthesis of substituted phenyl salicylates using phosphorus oxychloride.[1]

Methodology:

-

In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine equimolar amounts of p-acetamidophenol and salicylic acid.

-

Add approximately 0.4 molar equivalents of phosphorus oxychloride to the mixture.

-

Heat the reaction mixture with occasional swirling in a water bath maintained at 75-80°C for approximately 4 hours.

-

After the reaction is complete, pour the molten mass slowly and with vigorous stirring into a solution of sodium carbonate in water to neutralize the excess acid and precipitate the ester.

-

Collect the crude p-acetamidophenyl salicylate by filtration.

-

Wash the crude product thoroughly with water.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure p-acetamidophenyl salicylate.

Quantitative Data for Precursor Synthesis

The following table summarizes typical quantitative data for the laboratory-scale synthesis of the precursors.

| Precursor | Synthesis Method | Reactants | Catalyst | Typical Yield | Melting Point (°C) |

| p-Acetamidophenol | Acetylation | p-Aminophenol, Acetic Anhydride | Sulfuric Acid | 70-90% | 169-171 |

| Salicylic Acid | Kolbe-Schmitt | Sodium Phenoxide, Carbon Dioxide | - | >90% | 158-161 |

Signaling Pathway Diagram

While there are no signaling pathways directly involved in the chemical synthesis itself, a logical flow of the reaction mechanism can be visualized. The following diagram illustrates the key steps in the phosphorus oxychloride-mediated esterification.

References

Pharmacological Profile of Acetaminosalol and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminosalol, historically known as Salophen, is a synthetically derived ester of salicylic acid and acetaminophen (paracetamol). It functions as a co-drug, designed to be hydrolyzed in the intestinal tract into its two active constituent molecules. This guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolites, salicylic acid and paracetamol. It delves into their mechanisms of action, pharmacokinetics, and toxicological aspects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. While this compound itself is intended to be pharmacologically inert, its therapeutic efficacy is entirely dependent on the synergistic and individual actions of its metabolites, which offer a combined anti-inflammatory, analgesic, and antipyretic effect. This document aims to serve as a technical resource for researchers and professionals involved in the fields of pharmacology and drug development.

Introduction

This compound (4-acetamidophenyl 2-hydroxybenzoate) was first introduced by Bayer in the late 19th century as an alternative to salicylic acid for the treatment of conditions like acute rheumatism, and also as an intestinal antiseptic.[1] As an esterification product of salicylic acid and paracetamol, it was designed to be tasteless and to decompose in the intestines, releasing its active components.[2] This targeted release was intended to mitigate the gastrointestinal side effects associated with salicylic acid.[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₃NO₄ | [2] |

| Molar Mass | 271.27 g/mol | [1] |

| Melting Point | 187°C | [1] |

| Density | 1.327 g/cm³ | [4] |

| logP | 2.562 | [2] |

| pKa | 7.874 | [2] |

| Solubility | Practically insoluble in cold water; soluble in warm water, alcohol, ether, and benzene. | [1] |

Mechanism of Action

This compound is a prodrug that remains inactive until it undergoes hydrolysis in the alkaline environment of the small intestine.[2] This enzymatic cleavage, facilitated by intestinal esterases, breaks the ester bond, releasing salicylic acid and paracetamol, which then exert their individual pharmacological effects.[3]

Figure 1. Hydrolysis of this compound in the small intestine.

Pharmacological Actions of Salicylic Acid

Salicylic acid, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective and irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Figure 2. Mechanism of action of Salicylic Acid via COX inhibition.

Pharmacological Actions of Paracetamol (Acetaminophen)

The mechanism of action of paracetamol is more complex and predominantly occurs within the central nervous system (CNS). It involves multiple pathways:

-

Metabolism to AM404: In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[5]

-

Endocannabinoid System Modulation: AM404 acts as an indirect agonist of cannabinoid receptor 1 (CB1) by inhibiting the reuptake of the endogenous cannabinoid, anandamide. This enhances endocannabinoid signaling, leading to analgesia.

-

Serotonergic Pathway Involvement: The analgesic effect of paracetamol is also mediated through the potentiation of descending serotonergic pathways.

-

TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain modulation.[5]

Figure 3. Central analgesic pathways of Paracetamol's metabolite, AM404.

Pharmacokinetics

As a prodrug, the pharmacokinetic profile of this compound is characterized by its hydrolysis and the subsequent absorption, distribution, metabolism, and excretion of its active metabolites. Specific pharmacokinetic data for intact this compound is limited due to its rapid intestinal hydrolysis.

Pharmacokinetic Parameters of Paracetamol (Acetaminophen) in Healthy Volunteers

| Parameter | Oral (1000 mg) | IV (1000 mg) | Rectal (1300 mg) | Reference |

| Cmax (μg/mL) | 8.79 ± 0.93 | 11.23 ± 0.93 | ~3.18 (standardized to 1000 mg) | [6][7] |

| Tmax (h) | 1.48 ± 0.39 | 0.86 ± 0.08 | 6.0 | [6][7] |

| t½ (h) | 2.51 ± 1.10 | 3.03 ± 0.79 | - | [6] |

| Bioavailability (%) | ~89 (relative to IV) | 100 | ~72 (relative to IV) | [7] |

Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound are the sum of the anti-inflammatory and analgesic actions of salicylic acid and the central analgesic and antipyretic effects of paracetamol.

In Vitro Activity of this compound Metabolites

| Metabolite | Target | Activity (IC₅₀) | Reference |

| Salicylic Acid | COX-1 | 3.57 µM | [8] |

| Salicylic Acid | COX-2 | 29.3 µM | [8] |

| AM404 | FAAH | 0.5 - 3.6 µM | [9] |

| AM404 | TRPV1 | >1 µM (activation) | [10] |

Toxicology

The toxicology of this compound is primarily related to the known toxicities of its metabolites, particularly the dose-dependent hepatotoxicity of paracetamol.

Toxicological Data for Paracetamol

| Parameter | Species | Value | Route | Reference |

| LD₅₀ | Mouse (female) | Lower than male | Oral | [5] |

| NOAEL | Rat | 100 mg/kg/day (28-day study) | Oral | [11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-aminophenol with salicylic acid chloride in an anhydrous solvent.[3]

Workflow for this compound Synthesis

Figure 4. A general workflow for the synthesis of this compound.

In Vitro Hydrolysis Assay for Ester Prodrugs

This protocol provides a general framework for assessing the enzymatic hydrolysis of an ester prodrug like this compound.

-

Prepare Simulated Intestinal Fluid (SIF): Prepare SIF (pH 6.8) containing pancreatin or a specific esterase preparation (e.g., porcine liver esterase).

-

Incubation: Dissolve a known concentration of this compound in the SIF and incubate at 37°C with constant shaking.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile or a strong acid).

-

Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the appearance of the metabolites (salicylic acid and paracetamol).

-

Data Analysis: Calculate the rate of hydrolysis and the half-life of this compound in the simulated intestinal environment.

In Vivo Anti-Inflammatory and Analgesic Models

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory activity of a compound.

-

Animal Dosing: Administer this compound, a positive control (e.g., indomethacin), or vehicle orally to groups of rats.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Formalin Test in Mice

This model assesses both neurogenic and inflammatory pain.

-

Animal Dosing: Administer this compound, a positive control (e.g., morphine or aspirin), or vehicle to groups of mice.

-

Induction of Pain: After a set period (e.g., 30-60 minutes), inject a dilute formalin solution into the plantar surface of one hind paw.

-

Observation: Observe the animals immediately after the injection and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

-

Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases.

Conclusion

This compound represents an early example of a prodrug strategy aimed at improving the therapeutic index of established drugs. Its pharmacological profile is a composite of the well-characterized actions of its metabolites, salicylic acid and paracetamol. While the individual mechanisms of these metabolites are well-understood, a comprehensive understanding of the pharmacokinetics and toxicology of the intact this compound molecule remains an area for further investigation. This guide provides a foundational resource for researchers interested in the continued exploration of this and similar co-drug strategies in drug development. The provided experimental protocols and pathway diagrams offer a practical framework for future studies in this area.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 118-57-0 | Benchchem [benchchem.com]

- 4. This compound | CAS#:118-57-0 | Chemsrc [chemsrc.com]

- 5. Sex related differences in acetaminophen toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics and bioavailability study on acetaminophen oral drop in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dolor.org.co [dolor.org.co]

- 8. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches to the Development of Human Health Toxicity Values for Active Pharmaceutical Ingredients in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ice.ntp.niehs.nih.gov [ice.ntp.niehs.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Acetaminosalol Quantification

Introduction

Acetaminosalol, the ester of salicylic acid and acetaminophen, is an analgesic and anti-inflammatory agent. Accurate and precise quantification of this compound in pharmaceutical formulations and for quality control purposes is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is simple, rapid, and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reversed-phase HPLC with isocratic elution and UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte. A mobile phase consisting of a mixture of acetonitrile and a pH-controlled aqueous buffer allows for the efficient elution and separation of this compound from potential impurities. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard. The paracetamol moiety within the this compound molecule exhibits a strong UV absorbance at approximately 243 nm, which is used for detection[1][2][3][4].

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Ultrasonic bath.

-

pH meter.

Reagents and Materials

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade/deionized).

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).